molecular formula C17H13N3O3S2 B2560253 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 923465-37-6

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2560253
CAS No.: 923465-37-6
M. Wt: 371.43
InChI Key: HSNGKMPFNJBJAH-UHFFFAOYSA-N
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Description

Chemical Structure and Significance The compound N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide features a hybrid heterocyclic scaffold combining a benzothiazole ring (a sulfur- and nitrogen-containing aromatic system) with a thiophene moiety. The acetamide linker is substituted with a 2,5-dioxopyrrolidinyl group, which is known to enhance solubility and modulate pharmacokinetic properties.

For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () was synthesized using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in dichloromethane . Similar methods involving thiophene or benzothiazole intermediates are likely applicable here.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-13(9-20-14(22)5-6-15(20)23)19-16-10(7-8-24-16)17-18-11-3-1-2-4-12(11)25-17/h1-4,7-8H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNGKMPFNJBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the benzothiazole derivative.

    Acetamide Formation: The final step involves the acylation of the thiophene-benzothiazole intermediate with 2,5-dioxopyrrolidin-1-yl acetic acid.

These reactions are generally carried out under mild conditions using solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinguished by its thiophen-2-yl and 2,5-dioxopyrrolidinyl substituents. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Formula Biological Activity (if reported) Reference
Target Compound Benzothiazolyl-thiophene + dioxopyrrolidinyl C₁₈H₁₄N₃O₃S₂ Not explicitly reported (inference: kinase inhibition)
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidinone + trifluoromethylbenzothiazole C₂₂H₁₇F₃N₄O₃S₂ CK1 kinase inhibition
N-(1,3-Benzothiazol-2-yl)acetamide Simple benzothiazole + acetamide C₉H₈N₂OS Antimicrobial, anti-inflammatory
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazole C₁₁H₈Cl₂N₂OS Structural mimic of benzylpenicillin
N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Thiophene + benzothiazole-methyl C₁₄H₁₃N₂O₂S₂ Antitubercular activity

Key Observations :

  • The dioxopyrrolidinyl group in the target compound may improve metabolic stability compared to simpler acetamides (e.g., N-(1,3-benzothiazol-2-yl)acetamide) .

Crystallographic and Physicochemical Properties

Hydrogen Bonding and Packing

  • In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), intermolecular N–H⋯N hydrogen bonds stabilize crystal packing, forming infinite 1D chains . Similar interactions are expected in the target compound due to the acetamide backbone.
  • The dioxopyrrolidinyl group may introduce additional hydrogen-bond acceptors (carbonyl oxygens), enhancing solubility compared to non-polar analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide .

Thermal Stability

  • Melting points of analogs range widely: 409–491 K for dichlorophenyl-thiazole acetamides , vs. 489–491 K for the title compound in . The higher melting point suggests stronger intermolecular forces in the target molecule.

Kinase Inhibition

  • Compound 19 in (a pyrimidinone-benzothiazole acetamide) inhibits CK1 kinases, with IC₅₀ values in the nanomolar range . The target compound’s dioxopyrrolidinyl group may similarly engage ATP-binding pockets in kinases.

Antimicrobial and Antitubercular Effects

  • N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide () showed moderate activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL) .

Common Strategies

  • Carbodiimide-mediated coupling : Used for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (EDC, dichloromethane, 273 K) .
  • Solvent systems: Slow evaporation of methanol/acetone (1:1) yields single crystals for X-ray analysis .

Unique Challenges for the Target Compound

    Biological Activity

    N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

    Chemical Structure and Synthesis

    The compound features a unique combination of a benzothiazole ring and a thiophene ring linked by an acetamide group. The synthesis generally involves several steps:

    • Formation of the Benzothiazole Ring : Typically synthesized from 2-aminothiophenol and an appropriate aldehyde.
    • Thiophene Synthesis : Achieved through cyclization reactions involving dicarbonyl compounds.
    • Coupling Reaction : The benzothiazole and thiophene rings are coupled using palladium-catalyzed reactions.
    • Final Acetamide Formation : Involves acylation with appropriate acyl chlorides in the presence of bases like triethylamine.

    Antimicrobial Properties

    Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, related benzothiazole derivatives have shown effectiveness against various bacterial and fungal species, suggesting potential applications in treating infections caused by resistant strains.

    Table 1: Antimicrobial Activity of Related Compounds

    Compound NameMIC (μg/mL)MBC (μg/mL)Activity Type
    Compound A10.721.4Bacterial
    Compound B15.030.0Fungal
    This compoundTBDTBDTBD

    Cytotoxicity Studies

    In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation significantly, although specific IC50 values need further investigation.

    Table 2: Cytotoxicity Results

    Cell LineIC50 (μM)% Inhibition
    MCF-7 (Breast)TBDTBD
    A549 (Lung)TBDTBD
    HeLa (Cervical)TBDTBD

    The proposed mechanism of action for this compound includes:

    • Interaction with Bacterial Enzymes : The benzothiazole moiety may interact with DNA gyrase, inhibiting bacterial growth.
    • Disruption of Cell Membranes : The thiophene ring's hydrophobic nature might disrupt bacterial cell membranes.

    Case Studies

    A study published in PMC evaluated several benzothiazole derivatives for their antimicrobial properties against a range of pathogens. Among these, certain compounds demonstrated lower MIC values compared to standard antibiotics, indicating their potential as alternative therapeutic agents in antimicrobial therapy .

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